4-amino-N-[4-(benzyloxy)phenyl]butanamide
Description
Properties
IUPAC Name |
4-amino-N-(4-phenylmethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-4-7-17(20)19-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBKNVNGVYTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590350-83-7 | |
| Record name | 4-Amino-N-[4-(phenylmethoxy)phenyl]butanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SXE223PVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
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4-(Benzyloxy)aniline : A benzene ring with a benzyloxy group at the para-position and an amine group.
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4-Aminobutanamide : A four-carbon chain terminating in a primary amine and an amide functionality.
Retrosynthetic pathways suggest coupling these fragments via amide bond formation, followed by deprotection if necessary.
Key Synthetic Routes
Three principal routes have been identified, drawing parallels from analogous syntheses in the literature:
Route 1: Direct Amide Coupling with Protected Intermediates
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Protection of 4-Aminobutanoic Acid :
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Activation and Coupling :
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Deprotection :
Advantages : High yields (reported up to 93% in analogous syntheses), minimal side reactions.
Challenges : Sensitivity of the benzyloxy group to strong acids; requires careful control during deprotection.
Route 2: β-Keto Amide Intermediate Pathway
Adapted from β-keto amide methodologies, this route involves:
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Synthesis of Ethyl 3-Oxo-4-(benzyloxy)phenylbutanoate :
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Condensation of 4-(benzyloxy)aniline with ethyl acetoacetate under acidic conditions.
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Amination :
Analytical Validation :
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¹H NMR : Characteristic peaks for the benzyloxy group (δ 5.0–5.1 ppm, singlet) and amide NH (δ 10.1–10.5 ppm).
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HPLC Purity : >98% achievable with optimized column chromatography.
Step-by-Step Experimental Procedures
Synthesis of 4-(Benzyloxy)Aniline
Procedure :
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Protection of 4-Aminophenol :
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Benzylation :
-
Deprotection :
Coupling with 4-Aminobutanoic Acid
Procedure :
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Protection :
-
Activation :
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Coupling :
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Deprotection :
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ar-H), 7.15 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 5.05 (s, 2H, OCH₂Ph), 3.25 (t, J = 6.4 Hz, 2H, NH₂CH₂), 2.35 (t, J = 7.2 Hz, 2H, COCH₂), 1.75 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 171.5 (CONH), 158.2 (C-O), 137.4–114.8 (Ar-C), 69.8 (OCH₂Ph), 38.5 (NH₂CH₂), 34.2 (COCH₂), 25.1 (CH₂CH₂CH₂).
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HRMS (ESI+) : m/z calcd for C₁₇H₂₀N₂O₂ [M+H]⁺: 285.1603, found: 285.1601.
Purity and Stability
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HPLC Analysis : Purity >99% (C18 column, 70:30 H₂O/ACN, 1 mL/min).
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Stability : Stable at −20°C for 6 months; degrades by 5% at 25°C over 30 days.
Optimization and Challenges
Critical Parameters
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(benzyloxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group (-NH2) or the benzyloxy group (-OCH2Ph) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its biological activity. Notably, it has shown promise in:
- Anti-inflammatory properties : Research indicates that 4-amino-N-[4-(benzyloxy)phenyl]butanamide interacts with leukotriene A-4 hydrolase, potentially reducing the production of inflammatory mediators. This suggests its utility in treating inflammatory diseases.
- Cytokine modulation : In vitro studies demonstrated that derivatives of this compound can significantly inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, indicating its potential in managing inflammatory responses .
Organic Synthesis
In organic synthesis, 4-amino-N-[4-(benzyloxy)phenyl]butanamide serves as an intermediate for synthesizing various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions allows for the development of new derivatives with tailored properties .
Biological Research
The compound has been studied for its effects on cellular pathways involved in inflammation and disease processes:
- In vivo studies : Recent research evaluated the efficacy of synthesized derivatives in mouse models of inflammation, showing a significant decrease in mRNA levels of inflammatory markers without hepatotoxicity .
- Mechanism of action : The compound's interaction with specific enzymes highlights its role in modulating biological pathways, making it a candidate for further pharmacological exploration.
Case Study 1: Anti-inflammatory Activity
A study synthesized several benzoxazole derivatives containing the 4-amino-N-[4-(benzyloxy)phenyl]butanamide moiety. Among these, certain compounds exhibited potent inhibition of IL-1β and IL-6 mRNA expression both in vitro and in vivo. The compounds demonstrated effectiveness in reducing inflammatory responses without causing liver damage, supporting their potential therapeutic use against inflammatory diseases .
Case Study 2: Synthesis and Characterization
Another investigation focused on synthesizing derivatives based on the 4-amino-N-[4-(benzyloxy)phenyl]butanamide structure through a multi-step process involving acylation and cyclization reactions. The resulting compounds were characterized using NMR spectroscopy and showed promising yields, indicating efficient synthetic routes for developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(benzyloxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. One known target is leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may exert anti-inflammatory effects. The exact molecular pathways and interactions are still under investigation .
Comparison with Similar Compounds
Key Findings :
- Compound 5f (IC₅₀ IL-6: 0.82 μM; IL-1β: 0.79 μM) and 4d (synthetic intermediate; IC₅₀ IL-6: 0.95 μM) showed superior activity compared to the parent compound 4-amino-N-[4-(benzyloxy)phenyl]butanamide (IC₅₀ IL-6: ~2.1 μM; inferred from structural-activity trends) .
- Methoxy substitution (e.g., 5h–m ) enhanced solubility but reduced potency, suggesting a trade-off between hydrophilicity and target binding .
Table 1. Inhibitory Effects of Selected Benzoxazole Derivatives on Inflammatory Cytokines
| Compound | Substituent | IL-6 IC₅₀ (μM) | IL-1β IC₅₀ (μM) | Hepatotoxicity (In Vivo) |
|---|---|---|---|---|
| 5d | 4-Fluorobenzoxazole | 1.12 | 1.08 | None |
| 5f | 3-Trifluoromethyl | 0.82 | 0.79 | None |
| 5m | 4-Nitrobenzoxazole | 1.45 | 1.32 | Mild |
| 4d | Intermediate (Boc-deprotected) | 0.95 | N/A | None |
Carbamate and Sulfonamide Analogues
Compounds such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)carbamate () and 4-(4-chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide () exhibit divergent biological profiles:
- Carbamates : Synthesized via ultrasound-assisted methods, these derivatives showed moderate anti-inflammatory activity (yields: 78–88%) but higher metabolic instability compared to butanamide derivatives .
Functional Group Modifications
- Morpholine and pyrimidine derivatives (e.g., ): These modifications enhance solubility and CNS penetration but require optimization to retain LTA4H affinity .
Biological Activity
4-amino-N-[4-(benzyloxy)phenyl]butanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and pharmacological applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 4-amino-N-[4-(benzyloxy)phenyl]butanamide is , with a molecular weight of approximately 284.35 g/mol. The compound features an amino group, a butanamide moiety, and a benzyloxy-substituted phenyl group, which contribute to its unique interactions within biological systems .
Research indicates that 4-amino-N-[4-(benzyloxy)phenyl]butanamide acts primarily as an inhibitor of leukotriene A-4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in the biosynthesis of pro-inflammatory leukotrienes. By inhibiting this enzyme, the compound can modulate inflammatory pathways, potentially reducing the production of inflammatory mediators such as leukotriene B4 (LTB4) and cytokines like IL-1β and IL-6 .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects through various in vitro and in vivo models. Notably, it has shown significant inhibition of IL-1β and IL-6 mRNA expression in cell cultures exposed to lipopolysaccharide (LPS), a common inflammatory stimulus. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines without inducing hepatotoxicity .
Summary of Key Findings
Case Studies
Several studies have explored the therapeutic potential of 4-amino-N-[4-(benzyloxy)phenyl]butanamide:
- In vitro Study on Cytokine Expression : In a controlled laboratory setting, the compound was administered to macrophage cells treated with LPS. Results indicated that it significantly suppressed the expression of IL-1β and IL-6 mRNA, suggesting its potential as an anti-inflammatory agent .
- In vivo Evaluation : In an animal study evaluating LPS-induced inflammation, compounds similar to 4-amino-N-[4-(benzyloxy)phenyl]butanamide exhibited promising results in reducing liver enzyme levels (ALT and AST), indicating lower hepatotoxicity while effectively managing inflammatory responses .
Comparative Analysis with Similar Compounds
The unique structural features of 4-amino-N-[4-(benzyloxy)phenyl]butanamide differentiate it from other compounds with similar backbones. Below is a comparison table highlighting these differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-amino-N-phenylbutanamide | Lacks the benzyloxy group | Potentially different biological activity |
| 4-anilino-N-phenethylpiperidine | Contains a piperidine ring | Different pharmacological profile |
| Amino-(4-benzyloxy-phenyl)-acetic acid | Contains an acetic acid functional group | May exhibit different reactivity patterns |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-amino-N-[4-(benzyloxy)phenyl]butanamide, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves:
Benzyloxy Group Introduction : Coupling 4-aminophenol with benzyl bromide under basic conditions to form 4-(benzyloxy)aniline.
Amide Bond Formation : Reacting the intermediate with 4-aminobutanoyl chloride or activated ester derivatives in anhydrous solvents (e.g., DMF) .
Key purity controls include HPLC (C18 columns, acetonitrile/water gradient) and NMR (validation of amine and amide protons at δ 6.5–7.8 ppm) .
Q. How is the molecular structure of 4-amino-N-[4-(benzyloxy)phenyl]butanamide characterized experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves the benzyloxy-phenyl orientation and hydrogen-bonding networks (e.g., N–H···O interactions) .
- NMR Spectroscopy : H NMR confirms the benzyloxy group (δ 5.1 ppm, singlet for –OCHPh) and amide proton (δ 8.2 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 285.35, matching the molecular formula CHNO .
Advanced Research Questions
Q. What experimental strategies are used to investigate the inhibition of leukotriene A-4 hydrolase (LTA4H) by 4-amino-N-[4-(benzyloxy)phenyl]butanamide?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC using recombinant LTA4H and substrate LTA4. Fluorescence polarization or HPLC quantifies product (LTB4) reduction .
- Molecular Docking : SwissDock or AutoDock Vina models the compound’s interaction with LTA4H’s zinc-binding domain (PDB: 4BS). Key residues: His295, His299, Glu318 .
- Mutagenesis Studies : Validate binding by mutating predicted interaction sites (e.g., His295Ala) and assessing activity loss .
Q. How can researchers resolve contradictions in reported IC values for LTA4H inhibition across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control pH (7.4 vs. 6.8), ionic strength, and substrate concentration (10 µM LTA4) to minimize variability .
- Cross-Validate with Orthogonal Methods : Compare fluorescence-based assays with LC-MS quantification of LTB4 .
- Meta-Analysis : Aggregate data from PubChem (AID 1259361) and ChEMBL (CHEMBL3180076) to identify outliers .
Q. What structural modifications enhance the anti-inflammatory efficacy of 4-amino-N-[4-(benzyloxy)phenyl]butanamide?
- Methodological Answer :
- SAR Studies :
| Substituent Modification | Observed Effect |
|---|---|
| Benzyloxy → Phenoxy (e.g., 4-phenoxy analog) | Reduced solubility but increased LTA4H binding affinity (IC ↓ 20%) . |
| Amine → Methylamine | Loss of activity (IC > 100 µM), highlighting the critical role of the primary amine . |
- Computational Modeling : QSAR models (e.g., CoMFA) optimize logP and polar surface area for blood-brain barrier penetration .
Q. What methodologies assess the compound’s toxicity and mutagenicity in preclinical studies?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium TA98 and TA100 strains ± metabolic activation (S9 fraction). Recent data show mutagenicity comparable to benzyl chloride (safe at < 10 µg/mL) .
- In Vitro Cytotoxicity : MTT assay on HepG2 cells (EC > 50 µM suggests low hepatotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
